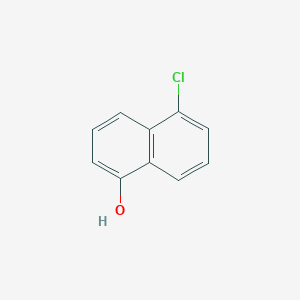

5-Chloronaphthalen-1-ol

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5-chloronaphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClO/c11-9-5-1-4-8-7(9)3-2-6-10(8)12/h1-6,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPZJPYHEVWLBNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=C2Cl)C(=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10491405 | |

| Record name | 5-Chloronaphthalen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10491405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20816-76-6 | |

| Record name | 5-Chloronaphthalen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10491405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Chloronaphthalen 1 Ol and Its Derivatives

Direct Synthesis Strategies for 5-Chloronaphthalen-1-ol

Directly synthesizing this compound presents challenges in controlling the position of chlorination on the naphthalene (B1677914) ring. The inherent electronic properties of the starting materials heavily influence the outcome of electrophilic substitution reactions.

The direct electrophilic chlorination of 1-naphthol (B170400) is a fundamental approach to producing chloronaphthols. The hydroxyl group of 1-naphthol is a strongly activating ortho-, para-director, meaning it directs incoming electrophiles primarily to the 2- and 4-positions of the naphthalene ring. This makes the selective synthesis of this compound, which requires substitution on the adjacent ring, a significant challenge.

Chlorination of 1-naphthol can result in a mixture of isomers and polychlorinated products. rsc.org The reaction of α-naphthol with N-chlorosuccinimide, for example, can yield the ortho-chlorinated product, 2-chloro-1-naphthol, with high selectivity under specific catalytic conditions. nsf.gov More environmentally benign methods for the halogenation of naphthols have been developed using systems like hydrogen peroxide with alkali metal halides in aqueous micellar media. scirp.orgscirp.org These methods generate the active halogen species in situ. Another approach involves the use of sodium chloride (NaCl) and Oxone for the regioselective oxidative chlorination of arenols, including 1-naphthols. researchgate.net However, achieving high regioselectivity for the 5-position on the 1-naphthol skeleton via direct electrophilic chlorination remains a complex synthetic problem due to the directing effect of the hydroxyl group.

To overcome the regioselectivity challenges of direct chlorination, strategies involving substituted naphthalenes are often employed. researchgate.net These methods utilize existing functional groups on the naphthalene ring to direct incoming substituents to a specific position. Although direct synthesis of this compound via this method is not extensively detailed, the principles of regiocontrol are well-established in naphthalene chemistry.

One common strategy is the use of a directing or blocking group, which is later removed. For example, sulfonation of naphthalene can yield naphthalenesulfonic acids, which can then be subjected to chlorination. The sulfonic acid group can direct the chlorination to other positions before being removed by hydrolysis. The development of methods for the regioselective functionalization of naphthalene derivatives is an active area of research, with transition-metal-catalyzed reactions showing promise for achieving high selectivity. researchgate.net Benzannulation of haloalkynes represents a modular approach for preparing complex polyhalogenated naphthalenes with a high degree of regiocontrol, which could be adapted for specific isomers. nih.gov

Synthesis of Key this compound Intermediates

The synthesis of derivatives often proceeds through key intermediates, which are then used to construct more complex molecules. The preparation of acetylated chloronaphthols is a notable example.

The compound 1-(4-Chloro-1-hydroxynaphthalen-2-yl)ethanone is a valuable precursor for the synthesis of various derivatives, including Schiff bases. nih.govnih.govresearchgate.net This intermediate is prepared from 4-chloronaphthalen-1-ol through a Friedel-Crafts acylation reaction. The synthesis involves refluxing 4-chloronaphthalen-1-ol with glacial acetic acid in the presence of a Lewis acid catalyst, specifically fused zinc chloride (ZnCl₂). ijfmr.combohrium.com This reaction introduces an acetyl group onto the hydroxyl-bearing ring at the position ortho to the hydroxyl group.

Table 1: Synthesis of 1-(4-Chloro-1-hydroxynaphthalen-2-yl)ethanone

| Starting Material | Reagents | Catalyst | Conditions | Product | Reference(s) |

|---|---|---|---|---|---|

| 4-Chloronaphthalen-1-ol | Glacial Acetic Acid | Fused ZnCl₂ | Reflux | 1-(4-Chloro-1-hydroxynaphthalen-2-yl)ethanone | ijfmr.com, bohrium.com |

This acylated product serves as a building block for further chemical transformations. For instance, it can undergo condensation reactions with diamines to form complex tetradentate Schiff bases. nih.govnih.gov

Catalytic Approaches in this compound Synthesis

Catalysis is central to many of the synthetic strategies for functionalized naphthalenes, enabling reactions that might otherwise be inefficient or unselective. Lewis acids are particularly prominent catalysts in this context.

Lewis acids such as zinc chloride (ZnCl₂) and aluminum chloride (AlCl₃) are frequently used to facilitate electrophilic substitution reactions on aromatic rings, including the naphthalene system.

Zinc Chloride (ZnCl₂): As mentioned previously, fused ZnCl₂ is a key catalyst in the preparation of 1-(4-chloro-1-hydroxynaphthalen-2-yl)ethanone from 4-chloronaphthalen-1-ol and acetic acid. ijfmr.combohrium.com In this context, ZnCl₂ activates the acylating agent, facilitating the Friedel-Crafts acylation of the electron-rich naphthol ring. The utility of ZnCl₂ extends to other reactions involving naphthols. It has been used in deep eutectic solvent systems to act as both a reaction medium and a homogeneous catalyst for the synthesis of dihydropyrimidine (B8664642) and amidoalkyl naphthol derivatives. ut.ac.irut.ac.irresearchgate.net Furthermore, ZnCl₂ supported on multi-walled carbon nanotubes has been shown to be an effective catalyst for the regioselective ortho-C-acylation of phenolic compounds, including naphthols, under microwave conditions. tandfonline.com

Aluminum Chloride (AlCl₃): Aluminum chloride is a powerful Lewis acid catalyst widely employed in Friedel-Crafts alkylation and acylation reactions, as well as in chlorination processes. In the context of naphthalene chemistry, AlCl₃ can be used to catalyze chlorination using reagents like chlorine gas or sulfuryl chloride. researchgate.netgoogle.com It functions by polarizing the chlorinating agent, thereby increasing its electrophilicity. Studies on the chlorination of benzene (B151609) and its derivatives have detailed the catalytic activity of AlCl₃. acs.org Beyond chlorination, AlCl₃ has been used to promote the Friedel-Crafts alkylation of highly chlorinated naphthalenes and has been immobilized on supports like Al-MCM-41 for the alkylation of naphthalene with propylene. researchgate.netcjcatal.com

Table 2: Applications of Lewis Acids in Naphthalene Synthesis and Functionalization

| Lewis Acid | Reaction Type | Substrate(s) | Key Finding | Reference(s) |

|---|---|---|---|---|

| ZnCl₂ | Friedel-Crafts Acylation | 4-Chloronaphthalen-1-ol | Catalyzes acylation with acetic acid to form 1-(4-chloro-1-hydroxynaphthalen-2-yl)ethanone. | ijfmr.com, bohrium.com |

| ZnCl₂ | Multi-component reaction | 2-Naphthol, Aldehydes, Amides | Acts as a catalyst in deep eutectic systems for the synthesis of amidoalkyl naphthols. | ut.ac.ir, ut.ac.ir, researchgate.net |

| AlCl₃ | Chlorination | Naphthalenes | Catalyzes chlorination with SO₂Cl₂/S₂Cl₂. | researchgate.net |

| AlCl₃ | Friedel-Crafts Alkylation | Pentachlorobenzene, Heptachloro(chloromethyl)naphthalenes | Promotes alkylation even with highly crowded polychloro compounds. | researchgate.net |

| AlCl₃ | Alkylation | Naphthalene, Propylene | Immobilized on Al-MCM-41, it catalyzes the alkylation to produce diisopropylnaphthalene. | cjcatal.com |

Compound Names

Transition Metal Catalysis (e.g., Rhodium, Palladium)

The construction and functionalization of the naphthalene scaffold have been significantly advanced by transition metal catalysis. Palladium and rhodium catalysts are at the forefront of these developments, enabling C-H bond activation, cross-coupling reactions, and cycloadditions that offer precise control over regioselectivity and yield.

Palladium Catalysis: Palladium-catalyzed reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura cross-coupling, for instance, is a versatile method for aryl-aryl bond formation, which could be applied to synthesize aryl-substituted derivatives of this compound. mdpi.com Similarly, the Buchwald-Hartwig amination allows for the synthesis of arylamino derivatives from aryl halides. scienceopen.com Research into the palladium-catalyzed intramolecular C-H arylation of pyridine (B92270) derivatives has demonstrated the capacity to build complex, multiply fused heteroaromatic compounds, a strategy that could hypothetically be adapted for elaborating the naphthalene ring system. beilstein-journals.org These reactions typically involve a palladium precursor, such as Palladium(II) acetate (B1210297) (Pd(OAc)₂), and a phosphine (B1218219) ligand to facilitate the catalytic cycle. scienceopen.combeilstein-journals.org

Interactive Table: Palladium-Catalyzed Reactions for Naphthalene Derivatives

| Reaction Type | Palladium Catalyst | Typical Ligand | Substrates | Application | Citations |

| Suzuki-Miyaura Coupling | Pd₂(dba)₃ | SPhos | Aryl Halides, Boronic Acids | Synthesis of 6-aryldopamine derivatives | mdpi.com |

| Buchwald-Hartwig Amination | Pd(OAc)₂ | XPhos | Aryl Halides, Amines | Synthesis of 6-arylamino-quinolinequinones | scienceopen.com |

| Intramolecular C-H Arylation | Pd(OAc)₂ | PPh₃ | N-Aryl Amides with C-Br bond | Synthesis of fused heterocyclic compounds | beilstein-journals.org |

| Carbonylative Synthesis | Not Specified | Not Specified | Aryl Iodides, Imidohydrazides | Synthesis of 1,2,4-triazoles | rsc.org |

Rhodium Catalysis: Rhodium catalysts are highly effective in mediating C-H activation and cycloaddition reactions. Research has shown that rhodium(III) catalysts can facilitate the dehydrogenative coupling of aromatic amides with alkenes like dimethyl itaconate through ortho C-H bond cleavage, a method that could be applied to the this compound core. nii.ac.jp Furthermore, rhodium(II) catalysts have been employed in the efficient (3+2) cycloaddition of specific triazoles to generate tetracyclic 3,4-fused indoles, demonstrating their utility in constructing complex polycyclic systems. mdpi.com These catalytic processes highlight the potential for direct functionalization of the naphthalene skeleton, offering pathways to novel derivatives.

Interactive Table: Rhodium-Catalyzed Reactions for Aromatic Systems

Green Chemistry and Sustainable Synthesis Routes

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing naphthalen-1-ol derivatives, this often involves minimizing solvent use, employing less toxic reagents, and improving energy efficiency. sphinxsai.combenthamdirect.com

Solvent-Free Reaction Methodologies

A significant advancement in green organic synthesis is the development of solvent-free reaction conditions, often utilizing mechanical grinding. tandfonline.comjocpr.com This technique, sometimes referred to as mechanochemistry, involves grinding solid reactants together in a mortar and pestle, which can initiate a chemical reaction without the need for a solvent medium. jocpr.comijcmas.com This approach is not only environmentally friendly but can also lead to shorter reaction times, simpler work-up procedures, and high yields. jocpr.com

Research has demonstrated the successful synthesis of various imine and pyrazoline derivatives of naphthalen-1-ol using this grinding technique. tandfonline.comjocpr.com In a typical procedure, a hydroxy ketone derivative of naphthalene is ground with a substituted aniline (B41778) at room temperature, often with a catalytic amount of an acid like sulfuric acid, to completion within minutes. jocpr.comsemanticscholar.org The solid product can then be isolated by simple filtration after dilution with water. jocpr.com

Interactive Table: Solvent-Free Synthesis of Naphthalen-1-ol Derivatives

| Product Type | Reactants | Conditions | Reaction Time | Yield | Citations |

| Imines | Hydroxyketone, Substituted anilines | Grinding at room temp. with catalytic H₂SO₄ | 4-7 minutes | High | jocpr.comsemanticscholar.org |

| 2-Pyrazoline derivatives | Chalcones of naphthalen-1-ol, Hydrazine (B178648) hydrate (B1144303) | Grinding at room temp. | 2-4 minutes | 88-94% | tandfonline.com |

| 1-Aminoalkyl-2-naphthols | 2-Naphthol, Aromatic aldehydes, Aromatic amines | Grinding at room temp. with catalytic MeSO₃H | ~3 minutes | 95% | ijcmas.com |

These solvent-free methods represent a highly efficient and environmentally benign route for the synthesis and derivatization of compounds within the naphthalen-1-ol family. tandfonline.comjocpr.comijcmas.com

Advanced Spectroscopic Characterization and Structural Elucidation

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared and ultraviolet-visible spectroscopy are fundamental tools for probing the molecular characteristics of 5-Chloronaphthalen-1-ol, offering insights into its vibrational modes and electronic transitions.

Fourier-Transform Infrared (FT-IR) spectroscopy is instrumental in identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies, which correspond to the vibrational energies of different bonds. specac.com The FT-IR spectrum of this compound exhibits a unique fingerprint, characterized by distinct absorption bands that confirm the presence of its key structural features.

The spectrum is characterized by several key absorption regions:

O-H Stretching: A broad and intense band is typically observed in the region of 3200-3550 cm⁻¹, which is characteristic of the hydroxyl (-OH) group, often broadened due to hydrogen bonding. specac.comlibretexts.org

C-H Stretching (Aromatic): Absorptions in the 3000-3100 cm⁻¹ range are indicative of the C-H stretching vibrations within the aromatic naphthalene (B1677914) ring. libretexts.org

C=C Stretching (Aromatic): The stretching vibrations of the carbon-carbon double bonds within the aromatic ring system give rise to characteristic bands in the 1400-1600 cm⁻¹ region. libretexts.org

C-O Stretching: A sharp peak corresponding to the C-O stretching vibration of the phenolic hydroxyl group is expected in the 1050-1300 cm⁻¹ range. specac.com

C-Cl Stretching: The presence of the chlorine substituent is confirmed by a strong absorption band in the 600-800 cm⁻¹ region. researchgate.net

These characteristic peaks provide a reliable method for the identification and structural confirmation of this compound.

Interactive Data Table: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Intensity |

| O-H (Alcohol/Phenol) | 3200-3550 | Strong, Broad |

| C-H (Aromatic) | 3000-3100 | Medium |

| C=C (Aromatic) | 1400-1600 | Medium to Weak |

| C-O (Phenol) | 1050-1300 | Strong, Sharp |

| C-Cl | 600-800 | Strong |

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule by measuring its absorption of UV or visible light, which excites electrons from lower to higher energy orbitals. youtube.com For conjugated systems like this compound, the most significant electronic transitions are typically π → π* and n → π*. usp.br

The UV-Vis spectrum of this compound is a result of its extended π-conjugated naphthalene ring system. The absorption of UV radiation promotes electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). usp.br The wavelength of maximum absorption (λmax) is influenced by the extent of conjugation and the presence of substituents. The hydroxyl (-OH) group and the chlorine (-Cl) atom, as auxochromes, can cause shifts in the absorption maxima compared to unsubstituted naphthalene. Specifically, hydroxyarenes like naphthols are known to exhibit shifts in their electronic transitions upon excitation. bgu.ac.il

The π → π* transitions in aromatic compounds typically result in strong absorption bands. researchgate.net The n → π* transitions, involving the non-bonding electrons of the oxygen atom in the hydroxyl group, are also possible but are generally weaker. youtube.comusp.br The solvent in which the spectrum is recorded can also influence the λmax values.

Interactive Data Table: Expected Electronic Transitions for this compound

| Type of Transition | Involved Orbitals | Expected Wavelength Range (nm) | Relative Intensity |

| π → π | π (bonding) to π (antibonding) | 230-330 | High |

| n → π | n (non-bonding) to π (antibonding) | >280 | Low |

Other Advanced Analytical Techniques

Beyond IR and UV-Vis spectroscopy, a range of other analytical methods are employed to provide a complete structural and compositional profile of this compound.

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. velp.com For this compound (C₁₀H₇ClO), this analysis verifies the empirical formula by quantifying the percentages of carbon, hydrogen, and chlorine. The experimentally determined values are compared with the theoretically calculated percentages to confirm the compound's purity and elemental composition. This technique typically involves combustion analysis, where the sample is burned in a controlled environment, and the resulting gases are measured to determine the elemental content. velp.com

Interactive Data Table: Elemental Composition of this compound

| Element | Symbol | Atomic Mass ( g/mol ) | Theoretical Percentage (%) |

| Carbon | C | 12.01 | 67.24 |

| Hydrogen | H | 1.008 | 3.95 |

| Chlorine | Cl | 35.45 | 19.85 |

| Oxygen | O | 16.00 | 8.96 |

X-ray diffraction (XRD) is a powerful non-destructive technique used to determine the atomic and molecular structure of a crystalline solid. numberanalytics.com By bombarding a crystal of this compound with X-rays and analyzing the resulting diffraction pattern, the precise arrangement of atoms in the crystal lattice, including bond lengths and angles, can be elucidated. numberanalytics.combhu.ac.in This provides definitive proof of the molecular structure in the solid state. For instance, a related compound, tert-butyl 3-(1-chloronaphthalene-5-sulfonamido)-2-(2-hydroxyethyl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate, had its crystal structure confirmed by single-crystal X-ray diffraction, which revealed details like the dihedral angle between the pyrazole (B372694) and naphthalene rings. nih.gov Similarly, XRD analysis of this compound would provide invaluable information about its three-dimensional structure.

Raman spectroscopy is a vibrational spectroscopy technique that provides information complementary to FT-IR. nih.gov It measures the inelastic scattering of monochromatic light, which reveals the vibrational modes of a molecule. edinst.com Raman spectroscopy is particularly sensitive to non-polar bonds and skeletal vibrations, offering a detailed "fingerprint" of the molecule. spectroscopyonline.comanton-paar.com For this compound, the Raman spectrum would show characteristic peaks for the C-C skeletal vibrations of the naphthalene ring and the C-Cl bond. rsc.org The region below 1500 cm⁻¹, known as the fingerprint region, contains a complex pattern of peaks that is unique to the molecule, making it a powerful tool for identification and structural analysis. anton-paar.com

Reaction Mechanisms and Chemical Reactivity of 5 Chloronaphthalen 1 Ol

Mechanistic Investigations of Substitution Reactions

The reactivity of 5-chloronaphthalen-1-ol in substitution reactions is governed by the electronic and steric influences of the chloro and hydroxyl substituents on the naphthalene (B1677914) ring system. These groups direct the regioselectivity of incoming electrophiles and determine the susceptibility of the molecule to nucleophilic attack.

In electrophilic aromatic substitution (EAS) reactions, the hydroxyl group (-OH) of this compound is a potent activating group, while the chloro group (-Cl) is a deactivating group. wvu.edumnstate.edu The hydroxyl group, through its strong +R (resonance) effect, donates electron density to the aromatic rings, thereby increasing their nucleophilicity and making them more susceptible to attack by electrophiles. wvu.edudalalinstitute.com This activating influence generally outweighs the deactivating -I (inductive) effect of the electronegative oxygen atom.

Conversely, the chloro substituent is an ortho, para-directing deactivator. stackexchange.com Its -I effect withdraws electron density from the ring, making it less reactive than unsubstituted naphthalene. However, its +R effect, arising from the lone pairs on the chlorine atom, directs incoming electrophiles to the ortho and para positions relative to itself. dalalinstitute.com

Considering the combined effects:

Position 4: Is para to the strongly activating -OH group and ortho to the deactivating -Cl group. This position is highly activated.

Position 2: Is ortho to the strongly activating -OH group. This position is also highly activated.

Position 6: Is ortho to the -Cl group and in the adjacent ring.

Position 8: Is para to the -Cl group.

Therefore, electrophilic substitution is most likely to occur at positions 2 and 4. For instance, in the Friedel-Crafts acylation of 4-chloronaphthalen-1-ol with glacial acetic acid in the presence of fused zinc chloride, the acetyl group is introduced at the 2-position to yield 1-(4-chloro-1-hydroxynaphthalen-2-yl)ethan-1-one. jetir.org

The general mechanism for electrophilic aromatic substitution proceeds in two steps:

Attack of the electrophile: The π electrons of the aromatic ring attack the electrophile (E+), forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. dalalinstitute.commasterorganicchemistry.com

Deprotonation: A base in the reaction mixture removes a proton from the carbon atom that formed the bond with the electrophile, restoring the aromaticity of the ring. masterorganicchemistry.com

The first step, the formation of the carbocation, is typically the rate-determining step of the reaction due to the temporary loss of aromaticity. mnstate.edulumenlearning.com

Nucleophilic substitution reactions on this compound can involve either the chloro or the hydroxyl group. masterorganicchemistry.comwikipedia.org

Reactions involving the chloro group:

Aryl halides, such as this compound, are generally unreactive towards nucleophilic substitution under standard SN1 and SN2 conditions. wikipedia.org This is due to the increased bond strength of the C-Cl bond, which has partial double bond character due to resonance, and the steric hindrance of the aromatic ring. However, under specific conditions, such as the presence of strong nucleophiles and/or catalysts, or through mechanisms like nucleophilic aromatic substitution (SNAr), the chlorine atom can be displaced. The SNAr mechanism typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, which is not the case for the hydroxyl group in this isomer.

Reactions involving the hydroxyl group:

The hydroxyl group can act as a leaving group if it is first protonated by an acid to form a better leaving group, water. libretexts.org For example, reaction with a strong acid like HBr could potentially lead to the substitution of the -OH group with -Br, although this is less common for phenols compared to aliphatic alcohols. More typically, the hydroxyl group's reactivity is exploited by converting it into an ether or ester. For instance, the hydroxyl group can be alkylated or acylated. The formation of 5-(benzyloxy)-2-chloronaphthalen-1-ol involves the reaction of the hydroxyl group, demonstrating its nucleophilic character in Williamson ether synthesis.

The hydroxyl group can also be oxidized to a carbonyl group, forming the corresponding quinone-type structure.

| Reaction Type | Reagent/Conditions | Group Involved | Product Type | Reference |

| Friedel-Crafts Acylation | Glacial acetic acid, fused ZnCl2 | Aromatic Ring | 2-Acetyl-5-chloronaphthalen-1-ol | jetir.org |

| Ether Synthesis | Alkyl halide, base | Hydroxyl Group | Alkoxy-5-chloronaphthalene | |

| Oxidation | Oxidizing agent | Hydroxyl Group | Naphthoquinone derivative |

Condensation and Cyclization Reactions

This compound serves as a versatile starting material for the synthesis of various heterocyclic compounds through condensation and cyclization reactions. These reactions often utilize the reactivity of both the hydroxyl group and the activated aromatic ring.

Pyrazolines: Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. fip.org Their synthesis often involves the reaction of an α,β-unsaturated ketone (a chalcone) with hydrazine (B178648) or its derivatives. biomedpharmajournal.orgresearchgate.net While direct synthesis from this compound is not explicitly detailed, a common route involves first creating a chalcone (B49325) intermediate. This can be achieved by acylating the this compound, for example, via a Friedel-Crafts reaction to introduce an acetyl group, followed by a Claisen-Schmidt condensation with an appropriate aldehyde. jetir.org The resulting chalcone can then be cyclized with hydrazine to form the pyrazoline ring. fip.orgbiomedpharmajournal.org The general synthesis involves the condensation of a ketone and an aldehyde to form a chalcone, which then reacts with hydrazine in a cyclization reaction. fip.org

Dihydropyrimidinones (DHPMs): Dihydropyrimidinones are six-membered heterocyclic compounds with two nitrogen atoms. The most common method for their synthesis is the Biginelli reaction, a one-pot multicomponent reaction involving an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea. jmchemsci.comsemanticscholar.orgrasayanjournal.co.in To utilize this compound in a Biginelli-type reaction, it is first converted into a chalcone. For example, 1-(4-chloro-1-hydroxynaphthalen-2-yl)-3-(4-methoxyphenyl)-prop-2-en-1-one, derived from 4-chloronaphthalen-1-ol, is reacted with urea and concentrated HCl in DMF to produce novel dihydropyrimidine (B8664642) derivatives. jetir.org The mechanism is thought to proceed via the formation of an iminium intermediate from the aldehyde and urea, which is then attacked by the enolate of the β-ketoester, followed by cyclization and dehydration. semanticscholar.org

Coumarins: Coumarins are benzopyrone derivatives that can be synthesized through several methods, including the Pechmann, Perkin, Knoevenagel, and Wittig reactions. nih.govresearchgate.net The Pechmann condensation is a widely used method for synthesizing coumarins from a phenol (B47542) and a β-ketoester or carboxylic acid under acidic conditions. jmchemsci.comresearchgate.net For instance, a derivative of this compound, 6-amino-7-chloronaphthalen-2-ol, is condensed with acetone (B3395972) dicarboxylic acid using concentrated sulfuric acid in a Pechmann-type reaction to form a fused coumarin (B35378) system. jmchemsci.com This highlights the utility of substituted naphthols in constructing complex coumarin structures.

| Heterocycle | Key Reaction | Typical Reactants | Reference |

| Pyrazolines | Chalcone Cyclization | Chalcone, Hydrazine | fip.orgbiomedpharmajournal.orgresearchgate.net |

| Dihydropyrimidinones | Biginelli Reaction | Chalcone, Urea, HCl | jetir.org |

| Coumarins | Pechmann Condensation | Naphthol derivative, Acetone dicarboxylic acid, H2SO4 | jmchemsci.com |

Schiff bases, or azomethines, are compounds containing a carbon-nitrogen double bond, typically formed by the condensation of a primary amine with an aldehyde or a ketone. researchgate.netjmchemsci.commwjscience.com While this compound itself does not form a Schiff base directly as it lacks a primary amine or carbonyl group, it serves as a precursor for derivatives that do.

A common strategy involves introducing a carbonyl group onto the naphthalene ring, which can then react with a primary amine. For example, 1-(4-chloro-1-hydroxynaphthalen-2-yl)ethanone, synthesized from 4-chloronaphthalen-1-ol, undergoes condensation with diamines like propane-1,3-diamine to form Schiff bases. researchgate.netnih.gov In this reaction, the carbonyl group of the acetonaphthone derivative reacts with the primary amino groups of the diamine to form the characteristic imine (-C=N-) linkages. researchgate.net

The general reaction for Schiff base formation is a nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form the imine. This reaction is often catalyzed by an acid or a base.

| Precursor from this compound | Reactant | Schiff Base Derivative | Reference |

| 1-(4-chloro-1-hydroxynaphthalen-2-yl)ethanone | Propane-1,3-diamine | 2,2'-((propane-1,3-diylbis(azanylylidene))bis(ethan-1-yl-1-ylidene))bis(4-chloronaphthalen-1-ol) | researchgate.netnih.gov |

| 1-(4-chloro-1-hydroxynaphthalen-2-yl)ethanone | Pentane-1,3-diamine | Schiff base with pentane-1,3-diamine linker | researchgate.net |

Metal-Catalyzed Transformations

Metal-catalyzed reactions offer powerful tools for the functionalization of aromatic compounds like this compound. These reactions can facilitate the formation of new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions.

The hydroxyl group in phenols and naphthols can act as a directing group in C-H activation/functionalization reactions. nih.gov Rhodium-catalyzed reactions, for example, have been employed for the ortho-heteroarylation of phenols. nih.govrsc.org In such reactions, the hydroxyl group coordinates to the metal center, directing the catalytic activity to a specific C-H bond, typically in the ortho position. For instance, a Rh(III)-catalyzed C-H activation of a 1-naphthol (B170400) derivative has been reported, where a directing group facilitates the functionalization of the C-H bond. jst.go.jp

Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, are also prominent methods for modifying aryl halides. evitachem.comkyoto-u.ac.jp The chloro-substituent on this compound, while generally less reactive than bromo or iodo substituents, can participate in these reactions, especially with the use of specialized phosphine (B1218219) ligands that promote the oxidative addition of the palladium catalyst to the aryl-chloride bond. kyoto-u.ac.jp These reactions would allow for the coupling of the naphthalene core with various organic fragments, leading to more complex molecular architectures.

| Metal Catalyst | Reaction Type | Reactive Site | Potential Product | Reference |

| Rhodium (Rh) | C-H Activation/Heteroarylation | ortho C-H bond | ortho-Heteroarylated this compound | nih.govrsc.orgjst.go.jp |

| Palladium (Pd) | Cross-Coupling (e.g., Suzuki, Heck) | C-Cl bond | Aryl- or alkenyl-substituted naphthalen-1-ol | evitachem.comkyoto-u.ac.jp |

| Copper (Cu) | Various coupling reactions | C-Cl or O-H | Functionalized naphthalenes | jmchemsci.com |

Organocatalytic Reactions

Organocatalysis utilizes small organic molecules to accelerate chemical reactions, offering a metal-free alternative to traditional catalysis. These catalysts operate through various activation modes, such as forming iminium or enamine intermediates.

While extensive research exists on organocatalytic transformations, specific studies detailing the use of this compound as a substrate appear to be limited in publicly available research. However, based on its structure as a nucleophilic phenol, it could theoretically participate in several types of organocatalytic reactions. For instance, its hydroxyl group could engage in reactions where a phenol acts as a nucleophile. The specific outcomes, including reaction efficiency and stereoselectivity, would depend on the chosen organocatalyst and reaction conditions.

C-H and O-H Functionalization Studies

The direct functionalization of carbon-hydrogen (C-H) and oxygen-hydrogen (O-H) bonds is a powerful strategy in modern organic synthesis, as it allows for the modification of molecular scaffolds without requiring pre-functionalized starting materials.

O-H Functionalization: The hydroxyl group of this compound contains a reactive O-H bond. This site is prone to reactions such as etherification, esterification, and O-alkylation. In the presence of a suitable catalyst and reagent, the acidic proton of the hydroxyl group can be abstracted, and the resulting nucleophilic oxygen can attack an electrophile. This reactivity is a hallmark of phenolic compounds.

C-H Functionalization: The naphthalene ring of this compound possesses several C-H bonds that can be targets for functionalization. The directing effect of the existing substituents is crucial in determining the regioselectivity of these reactions. The hydroxyl group is a strong activating group and typically directs electrophilic substitution to the ortho and para positions (positions 2, 4, and 7). The chlorine atom is a deactivating group but also an ortho, para-director. The interplay between these two groups dictates which of the C-H bonds is most likely to react.

In studies on related isomers like 4-chloronaphthalen-1-ol, competitive functionalization at both the C-H and O-H sites has been observed. For example, rhodium-catalyzed reactions with diazo compounds have shown that both C-H insertion and O-H insertion products can be formed, with the ratio depending on the specific catalytic system. This highlights the potential for chemoselectivity challenges when functionalizing molecules with multiple reactive sites.

Table 1: Potential Functionalization Reactions for this compound

| Reaction Type | Target Bond | Potential Reagents | Expected Product Type |

|---|---|---|---|

| O-Alkylation | O-H | Alkyl halides, Base | Naphthyl ether |

| O-Acylation | O-H | Acyl chlorides, Pyridine (B92270) | Naphthyl ester |

| Electrophilic Aromatic Substitution | C-H | Halogenating agents, Nitrating agents | Substituted chloronaphthol |

| Cross-Coupling | C-H | Boronic acids, Alkenes (with catalyst) | Arylated or alkenylated chloronaphthol |

Hydrogen Bonding and Intermolecular Interactions

The physical properties of this compound are significantly influenced by the non-covalent forces between its molecules, primarily hydrogen bonding and van der Waals interactions.

The hydroxyl group is the key to the most powerful intermolecular force in this compound: hydrogen bonding. The hydrogen atom, bonded to the highly electronegative oxygen, carries a partial positive charge and can be strongly attracted to a lone pair of electrons on an oxygen atom of a neighboring molecule. This makes the -OH group both a hydrogen bond donor (via its hydrogen) and a hydrogen bond acceptor (via its oxygen lone pairs). This capacity for strong hydrogen bonding leads to higher melting and boiling points compared to analogous compounds lacking a hydroxyl group.

Dipole-Dipole Interactions: The polar carbon-chlorine (C-Cl) and carbon-oxygen (C-O) bonds create permanent dipoles in the molecule. These dipoles align, resulting in attractive forces between molecules.

Van der Waals Forces (London Dispersion Forces): The large, electron-rich naphthalene ring system provides a significant surface area for temporary fluctuations in electron density, leading to induced dipoles. These dispersion forces are substantial for large aromatic systems and are a major contributor to the cohesion between molecules.

The combination of these forces dictates the compound's solid-state structure and solubility characteristics. The hydrogen bonding capability suggests solubility in polar, protic solvents, while the large aromatic system contributes to solubility in organic solvents.

Table 2: Summary of Intermolecular Interactions in this compound

| Interaction Type | Structural Origin | Relative Strength | Consequence |

|---|---|---|---|

| Hydrogen Bonding | Hydroxyl (-OH) group | Strong | Elevated melting/boiling points, self-association |

| Dipole-Dipole Interactions | C-O and C-Cl bonds | Moderate | Contributes to molecular packing and polarity |

| Van der Waals Forces | Naphthalene ring system | Moderate to Strong (cumulative) | Significant cohesive force due to large surface area |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in modeling the behavior of molecules at the electronic level. These methods provide a robust foundation for understanding molecular structure, stability, and reactivity. nih.govpensoft.net

The electronic structure of a molecule dictates its physical and chemical properties. Density Functional Theory (DFT) is a widely used quantum mechanical method for this purpose. pensoft.net The B3LYP functional, a hybrid method that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is particularly popular due to its balance of accuracy and computational cost for organic molecules. nih.govuni-muenchen.de

Interactive Table 1: Predicted Geometric Parameters for 5-Chloronaphthalen-1-ol (Illustrative)

This table presents hypothetical, yet chemically reasonable, data for the key bond lengths in this compound, as would be predicted from a DFT/B3LYP calculation. Actual calculated values would require a specific computational study.

| Bond | Predicted Bond Length (Å) | Description |

| C1–O | 1.35 | Carbon-Oxygen single bond, shortened due to resonance. |

| O–H | 0.97 | Standard hydroxyl group bond. |

| C5–Cl | 1.75 | Carbon-Chlorine single bond on the aromatic ring. |

| C4a–C8a | 1.42 | Shared bond between the two aromatic rings. |

| C1–C2 | 1.38 | Aromatic carbon-carbon bond. |

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction. researchgate.netirjweb.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). schrodinger.com

The energy of the HOMO is related to the ionization potential, while the LUMO energy relates to the electron affinity. The difference in energy between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. schrodinger.com A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. schrodinger.com

For this compound, the HOMO is expected to be a π-orbital with significant electron density contributed by the hydroxyl group and the naphthalene (B1677914) ring. The LUMO will be a π*-antibonding orbital. The chlorine atom will also influence the energies and distributions of these orbitals. DFT calculations can precisely determine the energies of the HOMO, LUMO, and the resulting energy gap, providing predictive insights into the molecule's reactivity. pensoft.net

Interactive Table 2: Predicted Frontier Orbital Energies for this compound (Illustrative)

This table shows representative energy values for the frontier orbitals of a substituted naphthalene system, calculated at the B3LYP level. These values are for illustrative purposes.

| Parameter | Predicted Value (eV) | Implication for Reactivity |

| HOMO Energy | -5.85 | Indicates the electron-donating capability of the molecule. |

| LUMO Energy | -1.20 | Indicates the electron-accepting capability of the molecule. |

| HOMO-LUMO Gap | 4.65 | A larger gap suggests higher kinetic stability. |

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of the electron distribution within a molecule. uni-muenchen.de It partitions the complex many-electron wavefunction into localized one-center (lone pairs) and two-center (bonds) elements, closely corresponding to the familiar Lewis structure concept. uni-muenchen.de This method allows for the calculation of natural atomic charges, which offer a more chemically meaningful representation of charge distribution than other methods.

In this compound, NBO analysis would quantify the polarization of bonds and the charge on each atom. It would show a significant negative charge on the oxygen atom of the hydroxyl group and a negative charge on the chlorine atom, reflecting their high electronegativity. The analysis would also reveal the charge distribution across the carbon atoms of the naphthalene rings, highlighting the electronic influence of the two substituents. This information is crucial for predicting sites susceptible to nucleophilic or electrophilic attack. dergipark.org.truni-rostock.de

Interactive Table 3: Predicted NBO Charges for Selected Atoms in this compound (Illustrative)

This table provides hypothetical NBO charges for key atoms in this compound, consistent with the expected electronic effects of the substituents.

| Atom | Predicted NBO Charge (e) | Rationale |

| O | -0.75 | High electronegativity, significant lone pair character. |

| Cl | -0.15 | Electronegative, but with some charge delocalization into the pi-system. |

| C1 | +0.20 | Bonded to the highly electronegative oxygen atom. |

| C5 | +0.05 | Bonded to the electronegative chlorine atom. |

| H(O) | +0.50 | Acidic proton of the hydroxyl group, highly positive charge. |

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an indispensable tool for mapping out the intricate details of chemical reaction mechanisms. kyoto-u.ac.jp It allows chemists to visualize the transformation from reactants to products through high-energy transition states and intermediates.

A chemical reaction proceeds along a potential energy surface, and the transition state represents the highest energy point along the lowest energy reaction pathway. researchgate.net Identifying the structure and energy of the transition state is crucial for understanding reaction kinetics, as the activation energy (the energy difference between the reactants and the transition state) determines the reaction rate.

For reactions involving this compound, such as electrophilic aromatic substitution, computational methods can be used to locate the transition state structures for attack at different positions on the naphthalene rings. By comparing the activation energies for these different pathways, one can predict the most favorable reaction route. For instance, in a nitration reaction, one could model the transition states for the addition of the nitronium ion (NO₂⁺) to each available carbon position.

Regioselectivity refers to the preference of a reaction to occur at one position over another. numberanalytics.com In aromatic compounds like this compound, the directing effects of the hydroxyl and chloro substituents govern the regioselectivity of electrophilic substitution. The hydroxyl group is a strong activating group and an ortho, para-director, while the chlorine atom is a deactivating group but also an ortho, para-director.

Computational modeling can predict the regiochemical outcome by comparing the energies of the intermediates (like the sigma complex or Wheland intermediate) or the transition states leading to them for substitution at each possible site. nih.gov The position that proceeds through the most stable intermediate or the lowest energy transition state will be the major product. nih.govrsc.org For this compound, a key question would be to determine the preferred site of electrophilic attack among the positions activated by the hydroxyl group (positions 2 and 4) and those influenced by the chlorine atom. Computational analysis would provide quantitative predictions to resolve this competition. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

Computational methods are pivotal in elucidating the three-dimensional structure and dynamic behavior of molecules like this compound. Conformational analysis and molecular dynamics (MD) simulations provide insights into the molecule's preferred shapes, energy landscapes, and behavior in various environments.

Conformational Analysis:

The conformational landscape of this compound is primarily governed by the orientation of the hydroxyl (-OH) group relative to the naphthalene ring and the bulky chlorine atom at the C5 position. The naphthalene core itself is a rigid planar structure. Therefore, the main conformational flexibility arises from the rotation around the C1-O bond of the hydroxyl group.

Theoretical studies on peri-substituted naphthalenes, which have substituents at adjacent positions like C1 and C8, reveal the importance of intramolecular interactions in determining the most stable conformation. nih.gov In this compound, the chlorine atom is at a peri-position to a hydrogen atom on the adjacent ring (C4-H), not directly interacting with the hydroxyl group at C1 in the same way a C8 substituent would. However, the steric and electronic influence of the chlorine atom can still affect the orientation of the hydroxyl group.

Quantum chemical calculations, such as those employing Density Functional Theory (DFT), can be used to determine the potential energy surface of the rotation around the C1-O bond. This analysis would likely reveal two main low-energy conformations: one where the hydroxyl hydrogen points away from the chlorine-substituted ring and another where it points towards it. The relative energies of these conformers would be influenced by a balance of steric hindrance and potential weak intramolecular hydrogen bonding or other non-covalent interactions. A theoretical study on intramolecular interactions in similar peri-substituted naphthalenes highlighted the significance of hydrogen bonds and chalcogen bonds in stabilizing specific conformations. nih.gov

Molecular Dynamics Simulations:

Molecular dynamics (MD) simulations can provide a time-resolved understanding of the behavior of this compound in a simulated environment, such as in a solvent or interacting with a biological macromolecule. nih.gov These simulations solve Newton's equations of motion for the atoms in the system, governed by a force field that describes the interatomic and intramolecular forces.

An MD simulation of this compound in an aqueous solution, for instance, would illustrate how the molecule's conformation changes over time and how it interacts with surrounding water molecules. Such simulations on related molecules like anthracene (B1667546) and naphthalene have provided detailed pictures of their local ordering in the liquid state. aip.org For this compound, these simulations could reveal the stability of different hydroxyl group orientations and the dynamics of hydrogen bonding with the solvent.

System Setup: Placing the this compound molecule in a box of solvent (e.g., water) molecules.

Energy Minimization: Optimizing the geometry of the system to remove any unfavorable starting contacts.

Equilibration: Gradually heating and pressurizing the system to the desired simulation conditions (e.g., 300 K and 1 atm).

Production Run: Running the simulation for a significant period (nanoseconds to microseconds) to collect data on the molecule's trajectory.

Analysis of the MD trajectory can provide information on conformational preferences, solvent interactions, and transport properties.

| Computational Technique | Information Gained for this compound | Relevant Research Context |

| Conformational Analysis (e.g., DFT) | - Relative energies of different hydroxyl group orientations- Identification of the most stable conformer(s)- Insights into intramolecular interactions | Studies on peri-substituted naphthalenes demonstrate the importance of intramolecular hydrogen and chalcogen bonds in determining conformational stability. nih.gov |

| Molecular Dynamics (MD) Simulations | - Dynamic behavior in solution- Solvent interactions and hydrogen bonding dynamics- Conformational flexibility over time- Potential interactions with biological targets | MD simulations have been used to study the structural and dynamical properties of related aromatic molecules like anthracene and naphthalene. aip.org They are also applied in drug discovery to understand ligand-receptor interactions. nih.gov |

In Silico Predictions for Chemical Transformations and Interactions

In silico methods, which are computational approaches to predict chemical and biological properties, are invaluable for understanding the potential transformations and interactions of this compound without the need for extensive laboratory experiments.

Chemical Transformations:

The reactivity of this compound can be predicted using quantum chemical calculations. These methods can elucidate the molecule's electronic structure, including the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting sites of electrophilic and nucleophilic attack.

Oxidation: Theoretical studies on the oxidation of 1-naphthol (B170400) by hydroxyl radicals (•OH) have shown that the reaction proceeds via the formation of •OH-adducts. acs.org For this compound, similar calculations could predict the most likely sites of •OH addition, which would be influenced by the electron-donating hydroxyl group and the electron-withdrawing chlorine atom. A theoretical study on the atmospheric oxidation of 1-chloronaphthalene (B1664548) initiated by •OH radicals provides a framework for how such reactions can be modeled. dntb.gov.ua

Metabolism: The metabolism of xenobiotics like this compound is often mediated by cytochrome P450 enzymes. In silico tools can predict the sites of metabolism on a molecule. nih.gov For chloronaphthalenes, metabolism can involve hydroxylation via arene oxide intermediates. nih.gov Computational models can predict the likelihood of different positions on the naphthalene ring being hydroxylated. Machine learning models have been developed to predict the inhibitory activity of chemical substances against rat and human cytochrome P450s, which could be applied to this compound. acs.org

Chemical Interactions:

Receptor Binding: Quantitative Structure-Activity Relationship (QSAR) models are computational tools that relate the chemical structure of a compound to its biological activity. For chloronaphthalenes, QSAR models have been developed to predict their potency in inducing dioxin-like responses by binding to the aryl hydrocarbon receptor (AhR). tandfonline.com These models often use quantum chemical descriptors derived from DFT calculations. tandfonline.comnih.gov Similar models could be developed or applied to predict the interaction of this compound with various biological targets.

Intermolecular Interactions: The nature and strength of intermolecular interactions between this compound and other molecules can be studied using computational methods. For example, its ability to act as a hydrogen bond donor (via the -OH group) and acceptor (via the oxygen and chlorine atoms) can be quantified. These interactions are critical for its physical properties and its binding to biological receptors.

The table below summarizes some of the key in silico predictions that can be made for this compound.

| Predicted Property | Computational Method | Predicted Outcome for this compound | Relevant Research Context |

| Reactivity towards Oxidation | Quantum Chemistry (DFT) | Identification of the most susceptible sites for attack by oxidizing agents like •OH radicals. | Theoretical studies on 1-naphthol oxidation show that •OH addition is a key step. acs.org |

| Metabolic Fate | In Silico Metabolism Prediction Tools, Machine Learning | Prediction of potential metabolites, likely formed through hydroxylation of the naphthalene ring. | In silico tools are widely used to predict the metabolism of drug candidates and environmental pollutants. nih.gov Studies on 1-chloronaphthalene show metabolism to 4-chloro-1-naphthol. nih.gov |

| Biological Activity (e.g., AhR binding) | QSAR Modeling | Estimation of the potential to bind to receptors like the aryl hydrocarbon receptor, based on structural and electronic properties. | QSAR models have been successfully applied to predict the dioxin-like potency of various chloronaphthalene congeners. tandfonline.comtandfonline.com |

| Physicochemical Properties | QSPR Modeling | Prediction of properties like n-octanol/water partition coefficient (Kow) and Henry's Law constant. | QSPR models based on DFT calculations have been used to estimate these properties for a range of chloronaphthalenes. aip.org |

Applications in Complex Chemical Synthesis and Materials Science

5-Chloronaphthalen-1-ol as a Versatile Synthetic Building Block

The dual functionality of this compound, also known as 4-Chloronaphthalen-1-ol, provides chemists with multiple pathways for molecular elaboration. The hydroxyl group can undergo O-alkylation, esterification, or can act as a directing group in electrophilic aromatic substitution. Simultaneously, the chlorine atom serves as a handle for transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This versatility allows for its strategic use in the stepwise construction of complex target molecules.

Precursor for Advanced Organic Molecules

The reactivity of this compound makes it an ideal starting material for more complex derivatives. The phenolic hydroxyl group is readily acetylated or can be targeted for electrophilic substitution reactions. A key transformation is the Friedel-Crafts acylation, which introduces a ketone functional group onto the naphthalene (B1677914) ring. For instance, reacting this compound (also referred to as 4-chloronaphthalen-1-ol in literature) with glacial acetic acid in the presence of a Lewis acid catalyst like fused zinc chloride (ZnCl₂) yields 1-(4-Chloro-1-hydroxynaphthalen-2-yl)-ethan-1-one. tcichemicals.com This acylated product is a crucial intermediate, as the newly introduced acetyl group provides a reactive site for further condensations and cyclizations.

This transformation is significant because it functionalizes the C2 position of the naphthalene ring, creating a 1-hydroxy-2-acetylnaphthalene system that is primed for subsequent heterocycle formation. tcichemicals.com

Integration into Polycyclic Aromatic Systems

The chlorine substituent on the this compound ring is a key feature for its integration into larger polycyclic aromatic systems. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for forming carbon-carbon bonds between an aryl halide and an organoboron compound. escholarship.orgyonedalabs.com In this context, the chloro-substituted naphthalene can act as the electrophilic partner.

While specific literature detailing the Suzuki coupling of this compound itself is sparse, the reaction is a standard procedure for aryl chlorides. escholarship.org The general mechanism involves the oxidative addition of the aryl chloride to a Palladium(0) catalyst, followed by transmetalation with a boronic acid or its ester and subsequent reductive elimination to form the new biaryl product. researchgate.net This methodology allows for the fusion of the this compound unit with other aromatic or heteroaromatic rings, effectively extending the polycyclic system. Such reactions are fundamental in materials science for creating novel conjugated materials with specific electronic and photophysical properties.

Synthesis of Naphthalene-Based Heterocycles and Scaffolds

The functionalized naphthalene core of this compound serves as an excellent platform for constructing fused or appended heterocyclic systems. These scaffolds are of significant interest in medicinal chemistry and materials science.

Design and Synthesis of Pyrazoline Derivatives

Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are known for a range of biological activities. nih.gov A common and effective route to pyrazolines involves the cyclization of α,β-unsaturated ketones (chalcones) with hydrazine (B178648). researchgate.netsemanticscholar.org

Starting from this compound, a naphthalene-fused chalcone (B49325) can be prepared. As previously described, Friedel-Crafts acylation provides 1-(4-Chloro-1-hydroxynaphthalen-2-yl)-ethan-1-one. tcichemicals.com This ketone can then undergo a Claisen-Schmidt condensation with an appropriate aromatic aldehyde. For example, condensation with 4-methoxy benzaldehyde (B42025) in the presence of a base like potassium hydroxide (B78521) yields the chalcone intermediate, 1-(4-Chloro-1-hydroxynaphthalen-2-yl)-3-(4-methoxy phenyl)-prop-2-en-1-one. tcichemicals.com

This chalcone possesses the required α,β-unsaturated ketone moiety. Subsequent reaction with hydrazine hydrate (B1144303) (H₂N-NH₂) in a suitable solvent like ethanol (B145695) would lead to a cyclization reaction, where the hydrazine adds to the double bond followed by intramolecular condensation to form the five-membered pyrazoline ring. nih.govresearchgate.net This two-step sequence demonstrates how this compound can be effectively converted into complex pyrazoline heterocycles.

Preparation of Dihydropyrimidinone Structures

Dihydropyrimidinones (DHPMs) are another class of heterocycles with significant applications, often synthesized via the Biginelli reaction. researchgate.netjmchemsci.com This multicomponent reaction typically involves an aldehyde, a β-ketoester, and urea (B33335). researchgate.net A research study has detailed the synthesis of a novel dihydropyrimidinone derivative starting specifically from 4-chloronaphthalen-1-ol. tcichemicals.com

The synthesis follows a multi-step pathway that first constructs a chalcone intermediate, which then acts as a key precursor for the final cyclocondensation.

Synthetic Pathway to a Naphthalene-Fused Dihydropyrimidinone

| Step | Starting Material(s) | Reagents | Product |

|---|---|---|---|

| 1 | 4-Chloronaphthalen-1-ol | Glacial Acetic Acid, Fused ZnCl₂ | 1-(4-Chloro-1-hydroxynaphthalen-2-yl)-ethan-1-one |

| 2 | 1-(4-Chloro-1-hydroxynaphthalen-2-yl)-ethan-1-one, 4-Methoxy Benzaldehyde | Ethanol, KOH | 1-(4-Chloro-1-hydroxynaphthalen-2-yl)-3-(4-methoxy phenyl)-prop-2-en-1-one |

| 3 | 1-(4-Chloro-1-hydroxynaphthalen-2-yl)-3-(4-methoxy phenyl)-prop-2-en-1-one, Urea | DMF, Conc. HCl | 4-(5-Chloro-8-hydroxy naphthalen-2-yl)-6-(4-methoxy phenyl)-5,6-dihydropyrimidine-2(1H)-one |

Table based on research findings. tcichemicals.com

In this sequence, the chalcone formed in step 2 undergoes a Biginelli-type reaction with urea. The reaction is catalyzed by concentrated hydrochloric acid in dimethylformamide (DMF), leading to the formation of the six-membered dihydropyrimidinone ring fused to the naphthalene system. tcichemicals.com

Formation of Fused Coumarin (B35378) Compounds

Coumarins and their fused-ring analogues, such as benzo[g]coumarins, are an important class of lactones with diverse applications. wikipedia.orgsamipubco.com The most common method for their synthesis is the Pechmann condensation, which involves the reaction of a phenol (B47542) with a β-ketoester under acidic conditions. nih.govresearchgate.net

This compound, as a substituted naphthol, is a suitable substrate for the Pechmann condensation. The reaction with a β-ketoester, such as ethyl acetoacetate, in the presence of a strong acid catalyst like concentrated sulfuric acid, would lead to the formation of a chloro-substituted benzo[h]chromen-2-one. Based on the known Pechmann reaction of 1-naphthol (B170400), the cyclization occurs at the C2 position to yield the corresponding fused coumarin. The electron-withdrawing nature of the chlorine atom at the C5 position deactivates the ring slightly but does not prevent the electrophilic cyclization, which is a key step in forming the lactone ring. researchgate.net This provides a direct route from this compound to complex, fused polycyclic aromatic lactones.

Construction of Schiff Base Ligands and Complexes

This compound serves as a valuable precursor in the synthesis of Schiff base ligands. These organic compounds, characterized by an imine or azomethine group (-C=N-), are formed through the condensation of a primary amine with a carbonyl compound. The presence of the hydroxyl (-OH) and chloro (-Cl) groups on the naphthalene ring of this compound and its derivatives allows for the formation of stable, often polydentate, ligands capable of coordinating with various metal ions to form metal complexes. mdpi.comresearchgate.netnih.gov

The synthesis of Schiff bases derived from precursors related to this compound, such as 1-(4-chloro-1-hydroxynaphthalen-2-yl)ethanone, has been reported. nih.gov The general synthetic route involves the condensation reaction of the carbonyl derivative with a primary diamine, such as propane-1,3-diamine or pentane-1,3-diamine, often in an ethanolic solution and sometimes with a few drops of acetic acid as a catalyst. nih.gov The reaction mixture is typically refluxed for several hours. mdpi.comnih.gov The resulting Schiff base ligands can then be reacted with metal salts (e.g., Co(II) chloride) to form the corresponding metal complexes. mdpi.com

The structural characterization of these Schiff bases and their complexes is accomplished through various spectroscopic and analytical techniques. nih.govresearchgate.net Infrared (IR) spectroscopy is used to confirm the formation of the azomethine group, which shows a characteristic stretching vibration band. mdpi.com Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy helps in elucidating the chemical environment of the protons and carbons in the molecule. mdpi.comresearchgate.net Mass spectrometry provides information on the molecular weight of the synthesized compounds. nih.gov

A notable example is the synthesis of the Schiff base 2,2'-((propane-1,3-diylbis(azanylylidene))bis(ethan-1-yl-1-ylidene))bis(4-chloronaphthalen-1-ol). nih.gov This compound, derived from a chloro-substituted hydroxynaphthalene precursor, demonstrates the utility of this class of compounds in forming complex ligand structures.

Table 1: Spectroscopic Data for a Representative Schiff Base Derived from a Chloro-hydroxynaphthalene Precursor

| Spectroscopic Technique | Key Observation | Reference |

| ¹H NMR | A singlet observed in the downfield region (around δ 13.50-14.02 ppm) is assigned to the phenolic -OH proton. The azomethine proton appears as a singlet signal around δ 8.68–8.80 ppm. | mdpi.comresearchgate.net |

| ¹³C NMR | Signals corresponding to the imine carbon and the carbon bearing the hydroxyl group are observed, confirming the Schiff base formation. | researchgate.net |

| IR Spectroscopy | A stretching vibrational band characteristic of the azomethine (C=N) group is observed, which may shift upon coordination with a metal ion. | mdpi.com |

| Mass Spectrometry | The molecular ion peak corresponds to the expected molecular weight of the synthesized Schiff base. | nih.gov |

Exploration of Thiophene-Fused Systems

The rigid, planar structure and electron-rich nature of the naphthalene core in this compound make it a potential building block for the synthesis of thiophene-fused polycyclic aromatic hydrocarbons (PAHs). These materials are of interest in the field of organic electronics. While direct synthesis from this compound is not extensively documented, established methods for thiophene (B33073) annulation on aromatic systems can be applied. researchgate.netacs.org

One common strategy for creating thiophene-fused systems is through the reaction of an arylethynyl-substituted precursor with a sulfur source, such as elemental sulfur. researchgate.net In this approach, a derivative of this compound bearing an ethynyl (B1212043) group at an appropriate position would be subjected to cyclization conditions. The reaction often proceeds via the cleavage of an ortho C-H bond and subsequent ring closure to form the thiophene ring. researchgate.net

Another approach involves the use of the trisulfur (B1217805) radical anion (S₃•⁻) as a sulfur source, which has been shown to be effective in the synthesis of thiophene-fused π-systems. researchgate.net This method has been successfully applied to various polycyclic arenes. The functional groups on this compound, the chloro and hydroxyl groups, may need to be protected or modified prior to the annulation reaction to prevent unwanted side reactions. The development of nonfullerene acceptors based on thiophene-fused naphthalene donor cores highlights the relevance of such structures in materials science. aau.dk

Development of Specialized Functional Materials

Role in Dye Synthesis and Textile Additives

This compound has been identified as a key intermediate in the synthesis of certain types of dyes. Specifically, it is used in the preparation of 1:2 chromium complex azo dyes. google.com These dyes are known for their application in dyeing textiles, particularly materials like nylon. google.com

In the synthesis of these dyes, this compound acts as a coupling component. The process typically involves diazotization of an aromatic amine, which is then coupled with this compound to form an azo compound. This azo dye can then be metallized with a chromium salt to produce the final 1:2 chromium complex dye. google.com These complex dyes are valued for their ability to produce level and fast dyeings on textile fibers. google.com The dyeing process with these types of dyes is often carried out in a weakly acidic to neutral pH bath at elevated temperatures. google.comresearchgate.net The resulting dyed fabrics exhibit good fastness properties to light, washing, and rubbing. researchgate.net The use of chloro-substituted naphthalenols like this compound allows for the synthesis of a variety of shades, contributing to the diverse palette of synthetic dyes available for the textile industry. myskinrecipes.commdpi.com

Table 2: Application of this compound in Dye Synthesis

| Dye Class | Role of this compound | Application | Reference |

| 1:2 Chromium Complex Azo Dyes | Coupling component in the synthesis of the azo dye precursor. | Dyeing of textiles such as nylon to produce level brown and other shades. | google.com |

Potential in Supramolecular Assembly and Molecular Vessels

The molecular structure of this compound possesses features that make it a candidate for use in supramolecular chemistry and the construction of molecular vessels. Supramolecular chemistry focuses on chemical systems composed of discrete numbers of molecules held together by non-covalent interactions. wikipedia.org These interactions include hydrogen bonding, π-π stacking, and van der Waals forces. wikipedia.org

The hydroxyl group of this compound can act as a hydrogen bond donor and acceptor, facilitating the formation of ordered assemblies. mdpi.com The naphthalene ring system provides a platform for π-π stacking interactions, which are crucial in the self-assembly of aromatic molecules. wikipedia.org The chlorine atom can also participate in halogen bonding, another type of non-covalent interaction that can direct molecular assembly. arxiv.org

These non-covalent interactions can be harnessed to construct larger, well-defined structures known as supramolecular assemblies or molecular containers. nih.govrsc.org The self-assembly process is driven by the tendency of molecules to organize into thermodynamically stable structures. wikipedia.org By carefully designing molecules based on precursors like this compound, it is possible to create molecular vessels capable of encapsulating other molecules, which has potential applications in areas such as drug delivery and catalysis. nih.gov The study of how molecules like this compound can be programmed to self-assemble into functional supramolecular structures is an active area of research. mdpi.com

Environmental Photochemistry and Biodegradation Studies

Photolytic Degradation Pathways

All chlorinated naphthalenes absorb light at wavelengths relevant to environmental conditions, indicating that direct photolysis is a potential degradation pathway in water, air, and on soil surfaces. who.intinchem.org The efficiency and products of these photoreactions are influenced by the immediate chemical environment.

Direct photolysis in aqueous solutions is a significant abiotic degradation route for chlorinated aromatic compounds. When exposed to sunlight-simulating radiation (>290 nm), chloronaphthalenes undergo photodegradation. For instance, laboratory studies on 1-chloronaphthalene (B1664548), a structurally similar monochloronaphthalene, demonstrated a 26% degradation after 20 hours of light exposure in an aqueous solution. guidechem.com The primary mechanism often involves reductive dechlorination, where a chlorine atom is replaced by a hydrogen atom, leading to the formation of naphthalene (B1677914). cdnsciencepub.com Other products, such as binaphthyls, can also be formed through C-Cl bond fission. cdnsciencepub.com

The rate of photolysis generally decreases as the number of chlorine atoms on the naphthalene ring increases. researchgate.net While specific data on the foliar photolysis of 5-Chloronaphthalen-1-ol is not available, studies on other pesticides show that photodegradation on foliage is a major transformation process that can significantly reduce their persistence. pjoes.com

Table 1: Direct Photolysis of Related Chloronaphthalenes

| Compound | Medium | Light Source | Observation | Reference |

|---|---|---|---|---|

| 1-Chloronaphthalene | Aqueous solution | > 290 nm | 26% degradation in 20 hours. | guidechem.com |

| 1-Chloronaphthalene | Cyclohexane | 300 nm | Major products: naphthalene, binaphthyl. | cdnsciencepub.com |

| 1-Chloronaphthalene | Methanol | 300 nm | Products: methoxynaphthalene, dichloronaphthalene. | cdnsciencepub.com |

| Polychlorinated Naphthalenes (PCNs) | Acetonitrile | Simulated sunlight | Reaction rate decreases with an increasing number of chlorine atoms. | researchgate.net |

The rate of photolytic degradation can be significantly altered by the presence of other substances in the environment, known as sensitizers. These molecules absorb light energy and transfer it to the target compound or generate reactive species that accelerate the degradation process.

Nitrate (NO₃⁻) and nitrite (B80452) (NO₂⁻) ions, commonly found in natural waters, have been shown to promote the photoconversion of 2-chloronaphthalene (B1664065). researchgate.netresearchgate.netnih.gov This is attributed to the generation of highly reactive hydroxyl radicals (•OH) upon their own photolysis. researchgate.netresearchgate.netnih.gov Similarly, humic substances like fulvic acid can act as sensitizers at low concentrations, though they may become inhibitory at higher concentrations by blocking light. researchgate.netresearchgate.netnih.gov The presence of sensitizers like triethylamine (B128534) can also enhance the photolysis of polychlorinated compounds. researchgate.net These indirect or sensitized photolytic mechanisms may dominate the degradation of chlorinated naphthalenes in natural waters. researchgate.net

Microbial Biodegradation Mechanisms

The breakdown of chlorinated aromatic compounds by microorganisms is a crucial process for their removal from the environment. wikipedia.org Bacteria, in particular, have evolved diverse metabolic pathways to utilize these compounds as a source of carbon and energy.

Under aerobic conditions, monochloronaphthalenes are considered to be readily degradable by microorganisms found in soil and water. who.intinchem.orgnih.gov Bacteria from genera such as Pseudomonas can metabolize 1-chloronaphthalene and 2-chloronaphthalene when grown on naphthalene as a primary carbon source. inchem.orgcdnsciencepub.com The degradation process is often initiated by a naphthalene dioxygenase enzyme, which adds two hydroxyl groups to the aromatic ring, making it susceptible to further breakdown. oup.com The resulting chlorinated salicylic (B10762653) acids are key intermediates in the pathway. oup.com

Anaerobic biodegradation of chlorinated compounds is also environmentally significant, though generally slower than aerobic processes. wikipedia.org It often proceeds through reductive dechlorination, where chlorine atoms are removed and replaced by hydrogen. wikipedia.org While specific studies on the anaerobic degradation of this compound are lacking, research on other chlorinated hydrocarbons has identified bacteria capable of this process, known as halorespiration. wikipedia.org For instance, anaerobic microcosms have shown the potential for reductive dechlorination of dichlorobenzenes to monochlorobenzene and ultimately to benzene (B151609). uni-halle.de

Microorganisms exhibit remarkable adaptation to persistent environmental pollutants like chlorinated naphthalenes. mdpi.com This adaptation can occur through several strategies:

Enzyme Induction : Bacteria can induce the expression of specific enzymes required for degradation only when the target compound is present. For example, the enzymes for naphthalene metabolism in Pseudomonas are induced during growth in the presence of chloronaphthalenes. cdnsciencepub.com

Genetic Modification and Horizontal Gene Transfer : Exposure to xenobiotics acts as a selection pressure, favoring microbes that evolve new degradative capabilities. tandfonline.com The genes responsible for the degradation of compounds like naphthalene are often located on plasmids, which are mobile genetic elements that can be transferred between different bacterial species. mdpi.comtandfonline.com This horizontal gene transfer allows for the rapid dissemination of degradation pathways within a microbial community.

Community Shifts : Long-term exposure to pollutants can lead to shifts in the microbial community composition, enriching for strains that are capable of degrading the contaminant. tandfonline.com Studies on polychlorinated biphenyls (PCBs), which are structurally related to CNs, have shown that microbial communities from contaminated sites have a higher transformation rate compared to those from unexposed sites. tandfonline.com

Identifying the intermediate and final products of microbial degradation is key to understanding the complete breakdown pathway. For lower chlorinated naphthalenes, hydroxylated metabolites are commonly identified. who.int

During the aerobic degradation of 1-chloronaphthalene by Pseudomonas fluorescens, 3-chlorosalicylic acid has been identified as a key metabolite. oup.com Similarly, the metabolism of 2-chloronaphthalene by pseudomonads leads to the accumulation of a chloro-2-hydroxy-6-oxohexadienoate. cdnsciencepub.com The formation of these substituted salicylic acids indicates that the degradation proceeds via the well-established naphthalene upper pathway before potential ring cleavage. oup.com

The environmental fate of chloronaphthalene derivatives, including this compound, is significantly influenced by photochemical and biological degradation processes. While specific research on this compound is limited, studies on related chloronaphthalenes provide critical insights into its likely behavior in the environment.

Environmental Photochemistry

Photodegradation is a key process for the transformation of chloronaphthalenes in aquatic environments. iwaponline.com Studies on monochlorinated naphthalenes (CNs), such as 1-chloronaphthalene and 2-chloronaphthalene, reveal that they undergo photoconversion under simulated sunlight. iwaponline.comdntb.gov.ua The process generally follows pseudo-first-order kinetics. dntb.gov.uamdpi.com The photolysis of chloronaphthalenes can lead to the formation of various products through dechlorination, dimerization, and oxidation. cdnsciencepub.com For instance, the photolysis of 1-chloronaphthalene in solution can yield products like 1-naphthol (B170400), chlorobinaphthyl, and a hydroxylated dimer. cdnsciencepub.com